gomisin N

Descripción general

Descripción

Gomisin N es un compuesto lignano derivado del fruto de Schisandra chinensis, una planta comúnmente utilizada en la medicina tradicional china. Se ha informado que este compuesto exhibe diversos efectos farmacológicos, incluyendo propiedades hepatoprotectoras, anticancerígenas y antiinflamatorias . Es conocido por su potencial en el tratamiento de la obesidad, la diabetes, el asma y las infecciones respiratorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Gomisin N se puede sintetizar a través de diversas reacciones químicas que involucran la estructura lignano de Schisandra chinensis. Las rutas sintéticas típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación de la estructura lignano .

Métodos de producción industrial: La producción industrial de this compound implica la extracción del compuesto de Schisandra chinensis utilizando disolventes como etanol o metanol. El extracto se purifica luego a través de procesos como la cromatografía para aislar this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Gomisin N experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas para oxidar this compound.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir this compound.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir grupos funcionales específicos en this compound.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen estructuras lignano modificadas con actividades biológicas mejoradas. Estos productos se utilizan a menudo en estudios farmacológicos adicionales .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Gomisin N has been shown to enhance TRAIL-induced apoptosis in cancer cells. It promotes the cleavage of key apoptotic markers such as caspase-3 and caspase-8 through the up-regulation of TRAIL receptors (DR4 and DR5) via reactive oxygen species (ROS) generation. This mechanism is crucial for overcoming resistance to TRAIL in various cancer cell lines, including HeLa and HepG2 cells .

Case Studies

- Hepatic Carcinoma : In a study involving HepG2 cells, this compound significantly induced apoptosis and inhibited cell proliferation at high concentrations. The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) remained unchanged, indicating a shift towards apoptosis .

- Melanoma : this compound has also shown potential in inhibiting melanogenesis, suggesting its application in skin whitening products. It regulates the PI3K/Akt signaling pathway, which is involved in melanin synthesis .

Metabolic Disorders

Anti-Adipogenic Effects

Research indicates that this compound can inhibit adipogenesis and prevent obesity-related conditions. In animal models subjected to a high-fat diet, this compound reduced body weight, adipose tissue mass, and serum levels of glucose and triglycerides. This suggests its potential as a therapeutic agent for metabolic syndrome .

Hepatoprotective Effects

This compound exhibits protective effects against hepatic steatosis by attenuating endoplasmic reticulum (ER) stress. It has been documented to modulate signaling pathways associated with liver health, making it a candidate for treating liver diseases .

Neuropharmacological Effects

This compound has been reported to possess sedative and hypnotic properties, potentially mediated through modulation of serotonergic and GABAergic systems. This opens avenues for its application in treating anxiety and sleep disorders .

Summary Table of Applications

Mecanismo De Acción

Gomisin N ejerce sus efectos a través de diversos objetivos y vías moleculares:

Efectos hepatoprotectores: Modula el metabolismo lipídico y el estrés oxidativo en el hígado, reduciendo la esteatosis hepática y la inflamación.

Efectos anticancerígenos: this compound induce la apoptosis en las células cancerosas mediante la activación de la vía de señalización PI3K/Akt/mTOR.

Efectos antiinflamatorios: El compuesto inhibe la producción de citocinas inflamatorias mediante la supresión de las vías ERK y JNK.

Comparación Con Compuestos Similares

Gomisin N es único entre los lignanos debido a sus propiedades farmacológicas específicas. Compuestos similares incluyen:

Gomisin A: Conocido por sus efectos antiinflamatorios y anticancerígenos.

Schizandrin B: Exhibe propiedades antioxidantes y neuroprotectoras.

En comparación con estos compuestos, this compound tiene una gama más amplia de aplicaciones y efectos más potentes en ciertos sistemas biológicos .

Actividad Biológica

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings and case studies.

1. Anticancer Activity

This compound has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

- TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .

- Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

- A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

This compound exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

- Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .

- Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

This compound also possesses notable anti-inflammatory properties.

- Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Propiedades

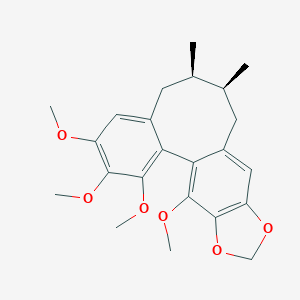

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.